The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a chimeric protein that arises from a specific chromosomal translocation, t(9;22)(q34;q11), which is characteristic of chronic myeloid leukemia (CML). This fusion protein is a product of the fusion between the BCR gene located on chromosome 22 and the ABL gene located on chromosome 9. The resulting protein plays a crucial role in the pathogenesis of CML by exhibiting constitutive tyrosine kinase activity, which promotes cell proliferation and inhibits apoptosis .
P210BCR-ABL is classified as an oncogenic fusion protein due to its involvement in cancer development. It is primarily associated with CML but can also be found in some cases of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The fusion protein consists of the N-terminal domain from the BCR gene and the C-terminal domain from the ABL gene, resulting in a protein that retains essential functional motifs from both parent proteins .
The synthesis of P210BCR-ABL occurs through a chromosomal translocation event where sequences from the BCR gene are fused with sequences from the ABL gene. This process typically involves:
P210BCR-ABL has a molecular weight of approximately 210 kD and consists of several functional domains:
The structure allows for autophosphorylation and interaction with various signaling pathways that contribute to cellular transformation . The precise amino acid sequence and structural characteristics can vary based on specific breakpoints within the BCR gene.
P210BCR-ABL functions primarily as a tyrosine kinase, catalyzing phosphorylation reactions that modify target proteins. Key reactions include:
These reactions are critical for its role in oncogenesis, as they lead to dysregulation of normal cellular processes.
The mechanism by which P210BCR-ABL promotes cancer involves several key processes:
P210BCR-ABL exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and Western blotting are often employed to characterize this protein further.
P210BCR-ABL has significant implications in both research and clinical settings:
The BCR/ABL p210 fusion protein is generated by a reciprocal translocation between chromosomes 9 and 22, fusing exon 1 (e1) or exons 1-13/14 (b2a2 or b3a2) of the BCR gene to exon 2 of the ABL1 gene [1] [7]. This chimeric protein retains several critical functional domains:
Pleckstrin homology (PH) domain (exon 13/14): Binds phosphoinositides for membrane localization and facilitates protein-protein interactions [7] [9].
ABL-derived domains:
Table 1: Functional Domains in BCR/ABL p210
Domain Origin | Domain | Function in p210 | Consequence of Fusion |
---|---|---|---|
BCR | Coiled-coil (e1) | Tetramerization | Constitutive kinase activation |
BCR | DH (exons 11-13) | Rho GEF activity | Enhanced migration/invasiveness |
BCR | PH (exon 13/14) | Membrane anchoring | Altered subcellular localization |
ABL | SH3-SH2 | Autoinhibition in wild-type ABL | Loss of regulatory constraint |
ABL | Kinase domain | Tyrosine phosphorylation of substrates | Hyperactivated signaling |
BCR/ABL p210 directly phosphorylates STAT5 (Tyr694) independent of cytokine stimulation, driving transcriptional upregulation of anti-apoptotic genes (BCL-XL, MCL1) [8] [10]. Phosphoproteomic studies reveal hyperphosphorylation of STAT1 (Tyr701) in p210-expressing cells, amplifying survival signals and promoting granulocytic expansion – a hallmark of chronic myeloid leukemia (CML) [8]. Unlike p190, p210 shows moderate STAT1/5 activation, correlating with its chronic disease phenotype [8].
p210 activates the Ras/MAPK cascade via direct binding of the GRB2 adaptor protein to phosphorylated Tyr177 within the BCR linker region [6] [10]. This recruits SOS→Ras→RAF→MEK→ERK, driving cyclin D1 expression and cell cycle progression [6] [8]. Structural studies confirm the BCR motif "176-FpYVNV-180" exhibits high-affinity binding to the GRB2 SH2 domain, with specificity governed by Asn179 in BCR and Trp121 in GRB2 [6].
Table 2: Key Signaling Pathways Dysregulated by BCR/ABL p210
Pathway | Activation Mechanism | Key Effectors | Oncogenic Outcome |
---|---|---|---|
JAK-STAT | Direct STAT5 phosphorylation | STAT1/5, BCL-XL | Impaired apoptosis; cell survival |
Ras/MAPK/ERK | GRB2 docking at pY177 → SOS recruitment | Cyclin D1, c-Myc | Uncontrolled proliferation |
PI3K/AKT | CRKL-mediated PI3K activation | AKT, mTOR, BAD phosphorylation | Metabolic dysregulation |
SRC kinase | SH3 domain disruption → HCK/LYN activation | FAK, paxillin | Altered adhesion/migration |
p210 suppresses apoptosis through multiple mechanisms:
BCR/ABL isoforms exhibit distinct leukemogenic potentials due to structural differences:
Table 3: Biological Properties of BCR/ABL Isoforms
Isoform | Kinase Activity | Transformation Efficiency (Myeloid/Lymphoid) | Associated Disease | Murine Model Phenotype |
---|---|---|---|---|
p190 | ++++ | Low/High | Ph+ ALL | Acute B-lymphoid leukemia (3-4 wks) |
p210 | ++ | High/Moderate | Chronic myeloid leukemia | Myeloproliferative syndrome (6-8 wks) |
p230 | + | Moderate/Low | Chronic neutrophilic leukemia | Mild neutrophilia |
P210’s unique ability to target multipotent hematopoietic stem cells (HSCs) is evidenced by polyclonal proviral integration patterns in murine models, involving myeloid, erythroid, and B-lymphoid lineages [5] [9]. This contrasts with p190, which exhibits oligoclonal integration restricted to lymphoid cells [5]. The DH/PH domains in p210 are critical for membrane localization via phosphoinositide binding, facilitating interactions with myeloid-specific signaling scaffolds [7] [9].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: